D-Tyrosine, D-prolyl-
Overview
Description
D-Tyrosine, D-prolyl- is a dipeptide composed of D-tyrosine and D-proline D-tyrosine is a non-essential amino acid that is a derivative of phenylalanine, while D-proline is an unnatural amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Tyrosine, D-prolyl- typically involves the coupling of D-tyrosine and D-proline. One common method is the use of solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Activation of the Carboxyl Group: The carboxyl group of D-tyrosine is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
Coupling Reaction: The activated D-tyrosine is then coupled with D-proline in the presence of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Cleavage and Purification: The resulting dipeptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of D-Tyrosine, D-prolyl- may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
D-Tyrosine, D-prolyl- can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of D-tyrosine can be oxidized to form quinones.
Reduction: The carbonyl group of the peptide bond can be reduced to form secondary amines.
Substitution: The aromatic ring of D-tyrosine can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination can be employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines and reduced peptides.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
D-Tyrosine, D-prolyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein folding and stability, as well as its potential effects on cellular metabolism.
Medicine: Investigated for its potential therapeutic applications, including neuroprotective and anti-inflammatory effects.
Industry: Utilized in the development of novel materials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of D-Tyrosine, D-prolyl- involves its interaction with specific molecular targets and pathways. In biological systems, it can influence protein folding and stability by interacting with chaperone proteins and enzymes involved in post-translational modifications. Additionally, it may modulate signaling pathways related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
L-Tyrosine, L-prolyl-: A naturally occurring dipeptide with similar structural features but different stereochemistry.
D-Tyrosine, L-prolyl-: A dipeptide with mixed stereochemistry, exhibiting different biological activities.
L-Tyrosine, D-prolyl-: Another mixed stereochemistry dipeptide with unique properties.
Uniqueness
D-Tyrosine, D-prolyl- is unique due to its all-D configuration, which can result in different biological activities and stability compared to its L- or mixed-stereochemistry counterparts. This uniqueness makes it a valuable compound for studying the effects of stereochemistry on peptide function and for developing novel therapeutic agents.
Properties
IUPAC Name |
(2R)-3-(4-hydroxyphenyl)-2-[[(2R)-pyrrolidine-2-carbonyl]amino]propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c17-10-5-3-9(4-6-10)8-12(14(19)20)16-13(18)11-2-1-7-15-11/h3-6,11-12,15,17H,1-2,7-8H2,(H,16,18)(H,19,20)/t11-,12-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDKVWTWGDWMHY-VXGBXAGGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60839131 | |
Record name | D-Prolyl-D-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60839131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
821776-09-4 | |
Record name | D-Prolyl-D-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60839131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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